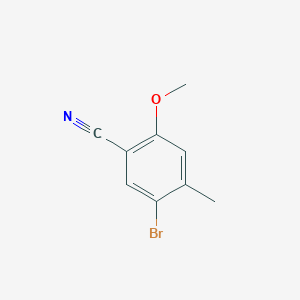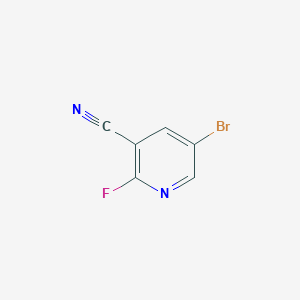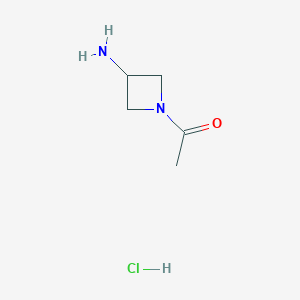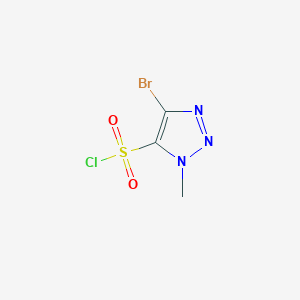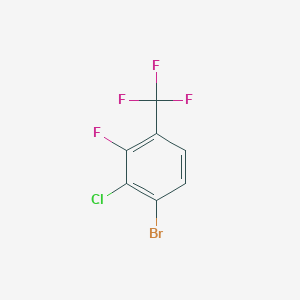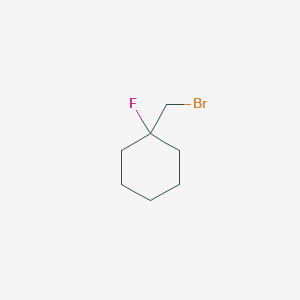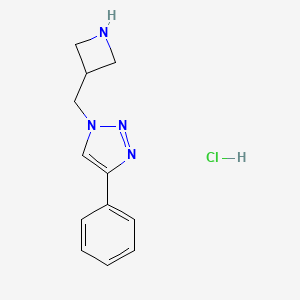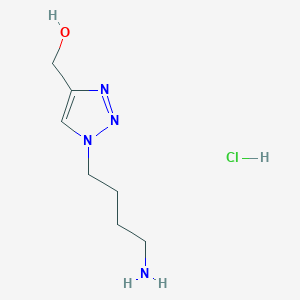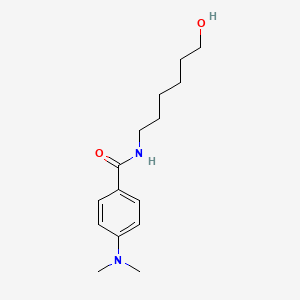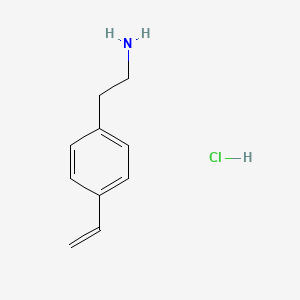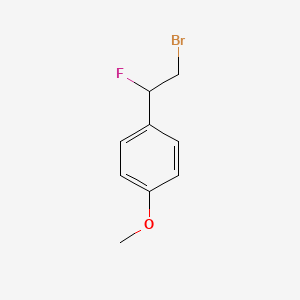
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) is a deuterated form of 2-butanone, also known as methyl ethyl ketone. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C4D8O, and it is commonly used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) can be synthesized through the dehydrogenation of 2-butanol in the presence of a deuterium source. The reaction is typically catalyzed by copper, zinc, or bronze at high temperatures . Another method involves the oxidation of isobutylbenzene in the presence of deuterium oxide or other deuterium-containing oxidizing agents .
Industrial Production Methods
Industrial production of 2-butanone-1,1,1,3,3,4,4,4-d8(9CI) follows similar synthetic routes but on a larger scale. The dehydrogenation of 2-butanol over a mixed copper and zinc catalyst is a common method used in industrial settings .
化学反应分析
Types of Reactions
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and other by-products.
Reduction: It can be reduced to 2-butanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Acetic acid and other carboxylic acids.
Reduction: 2-Butanol.
Substitution: Various substituted butanones depending on the nucleophile used.
科学研究应用
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent and a reagent in various chemical reactions.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the production of deuterated compounds for various industrial applications
作用机制
The mechanism of action of 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can participate in hydrogen-deuterium exchange reactions, which can affect the kinetics and dynamics of chemical reactions. This property is particularly useful in studying reaction mechanisms and metabolic pathways .
相似化合物的比较
Similar Compounds
2-Butanone: The non-deuterated form of the compound.
4-(4-Hydroxy-3-methoxyphenyl)-2-butanone:
4,4-Dimethoxybutan-2-one: A compound with similar functional groups but different substituents.
Uniqueness
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can be used as tracers in metabolic studies and can affect the reaction kinetics, making this compound valuable for studying reaction mechanisms and pathways.
属性
IUPAC Name |
1,1,1,3,3,4,4,4-octadeuteriobutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEHNKRNPOVVGH-AUOAYUKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
